3-(5-Chloro-pyridin-2-yloxy)-benzoic acid
Description
Properties
IUPAC Name |
3-(5-chloropyridin-2-yl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-4-5-11(14-7-9)17-10-3-1-2-8(6-10)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPCBAKPDXAUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050506-11-0 | |
| Record name | 3-((5-chloropyridin-2-yl)oxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-[(5-chloropyridin-2-yl)oxy]benzoic acid: Synthesis, Characterization, and Potential Applications in Drug Discovery
This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of 3-[(5-chloropyridin-2-yl)oxy]benzoic acid, a molecule of significant interest due to its structural motifs, which are prevalent in pharmacologically active compounds. This document offers not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate.
Core Compound Identity and Physicochemical Properties
3-[(5-chloropyridin-2-yl)oxy]benzoic acid is an aromatic ether linking a 3-benzoic acid moiety with a 5-chloropyridin-2-yl group. As of the latest database review, a specific CAS (Chemical Abstracts Service) registry number for this precise molecule has not been assigned, suggesting its status as a novel or specialized research compound. Researchers are advised to use the IUPAC name or chemical structure for unambiguous identification.
The fundamental properties of the molecule have been calculated and are summarized below. These values are critical for planning synthetic workups, purification strategies, and initial formulation studies.
| Property | Value | Rationale and Scientific Insight |
| Molecular Formula | C₁₂H₈ClNO₃ | Derived from the elemental composition of the structure. |
| Molecular Weight | 249.65 g/mol | Essential for all stoichiometric calculations in synthesis and for mass spectrometry analysis. |
| IUPAC Name | 3-[(5-chloropyridin-2-yl)oxy]benzoic acid | Provides an unambiguous, systematic name for the chemical structure. |
| CAS Number | Not Assigned | The absence of a CAS number indicates the compound is likely not commercially available and must be custom synthesized. This is a key consideration for project planning and sourcing. |
Table 1: Core Identity and Physicochemical Properties of 3-[(5-chloropyridin-2-yl)oxy]benzoic acid.
Strategic Synthesis and Purification
The synthesis of 3-[(5-chloropyridin-2-yl)oxy]benzoic acid is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of diaryl ether synthesis. The choice of this pathway is dictated by the electronic properties of the starting materials. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent activates the 2-position of the pyridine ring towards nucleophilic attack.
Proposed Synthetic Workflow
The recommended synthetic route involves the coupling of methyl 3-hydroxybenzoate with 2,5-dichloropyridine, followed by saponification of the resulting ester to yield the final carboxylic acid. This two-step process is advantageous as it protects the carboxylic acid from participating in side reactions during the ether formation step, generally leading to higher yields and a cleaner product profile.
Bioactivity Profile of 3-(5-Chloro-pyridin-2-yloxy)-benzoic acid: A Roadmap for Discovery and Characterization
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The compound 3-(5-Chloro-pyridin-2-yloxy)-benzoic acid represents a novel chemical entity whose biological activity has not been extensively characterized in public literature. However, its core structural motifs—a substituted pyridinyl ether linked to a benzoic acid—are prevalent in a wide range of biologically active molecules, including kinase inhibitors and antimicrobial agents.[1][2] This guide abandons a traditional review of known data. Instead, it serves as a strategic roadmap and a set of validated experimental protocols for the comprehensive elucidation of this compound's bioactivity profile. We will proceed with a tiered, hypothesis-driven approach, starting from broad-spectrum screening and logically narrowing down to specific molecular targets and mechanisms of action. This document is designed to be a practical, field-proven guide for any research team undertaking the characterization of this or structurally similar novel chemical entities.
Part 1: Foundational Characterization
Before embarking on biological assays, ensuring the integrity and understanding the fundamental properties of the test compound is a non-negotiable prerequisite for data trustworthiness.
Chemical Structure and Properties
-
IUPAC Name: 3-(5-chloro-2-pyridinyloxy)benzoic acid
-
Molecular Formula: C₁₂H₈ClNO₃
-
Molecular Weight: 249.65 g/mol
-
Structure:

The structure features a diaryl ether linkage, a common scaffold in medicinal chemistry that provides a semi-rigid conformation for presentation of functional groups to biological targets. The chloropyridine moiety can engage in halogen bonding and hydrophobic interactions, while the benzoic acid group provides a key hydrogen bond donor/acceptor site and a potential acidic handle for salt formation to improve solubility.[3]
Purity and Solubility Assessment
Causality behind the protocol: Inaccurate concentration due to poor solubility or the presence of impurities is a primary source of artifactual results in biological screening. This protocol establishes a baseline for all subsequent experiments.
Protocol 1: Purity and Aqueous Solubility Determination
-
Purity Assessment (HPLC-UV/MS):
-
Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Inject 1-5 µL onto a C18 reverse-phase HPLC column.
-
Run a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) from 5% to 95% B over 15 minutes.
-
Monitor absorbance at 254 nm and 280 nm.
-
Couple the output to a mass spectrometer (ESI+) to confirm the parent mass [M+H]⁺ of 250.02.
-
Trustworthiness Check: Purity should be >95% for use in biological assays.
-
-
Kinetic Solubility (Nephelometry):
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Using a liquid handler, perform serial dilutions into a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4, to achieve final concentrations from 200 µM down to 0.1 µM (final DMSO concentration ≤1%).
-
Incubate the plate at room temperature for 2 hours.
-
Measure light scattering at ~620 nm using a nephelometer.
-
The concentration at which a significant increase in light scattering is observed indicates the point of precipitation and defines the kinetic solubility limit.
-
Expertise Insight: All subsequent cell-based and biochemical assays must be conducted at concentrations well below this solubility limit to avoid false positives from compound precipitation.
-
Part 2: Tier 1 - Broad-Spectrum Bioactivity Screening
Hypothesis: The presence of the chloropyridine and benzoic acid scaffolds, which are found in various anticancer and antimicrobial agents, suggests these are the most probable initial areas of bioactivity.[1][2][3]
Antiproliferative Activity Profiling
This initial screen aims to identify if the compound has cytotoxic or cytostatic effects on human cancer cells. A broad panel is used to detect potential tissue-specific sensitivity.
Protocol 2: Cell Viability Assessment using CellTiter-Glo®
-
Cell Plating: Seed cells from a diverse panel (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), K562 (leukemia)) into white, clear-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dosing: Prepare a dose-response plate by serially diluting the compound stock in culture medium. Typically, an 8-point, 3-fold dilution series starting from 100 µM is effective.
-
Add 100 µL of the compound dilutions to the cell plates (final concentrations 50 µM to ~23 nM). Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Convert raw luminescence units to percent viability relative to vehicle controls. Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.
Data Presentation: Antiproliferative Activity
| Cell Line | Cancer Type | GI₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | [Insert Data] |
| A549 | Lung Carcinoma | [Insert Data] |
| HCT116 | Colorectal Carcinoma | [Insert Data] |
| K562 | Chronic Myelogenous Leukemia | [Insert Data] |
Antimicrobial Activity Screening
This assay determines the compound's ability to inhibit the growth of key pathogenic bacteria and fungi.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
-
Strain Preparation: Prepare overnight cultures of test organisms (e.g., Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungus)) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Compound Preparation: In a 96-well microtiter plate, prepare 2-fold serial dilutions of the compound in broth, typically from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Dilute the overnight cultures to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative/sterility control (broth only), and a growth control (broth + inoculum).
-
Incubation: Incubate plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Reading: The MIC is defined as the lowest concentration of the compound at which no visible growth is observed. This can be read by eye or by measuring absorbance at 600 nm.
Part 3: Tier 2 & 3 - Target Deconvolution and Mechanism of Action
If Tier 1 screening reveals significant antiproliferative activity (e.g., GI₅₀ < 10 µM), the next phase is to identify the molecular target. Given the prevalence of the diaryl ether scaffold in kinase inhibitors, this target class is a primary suspect.[1][4][5]
Target Discovery Workflow
The process of moving from a cellular "hit" to a validated molecular target requires a logical, multi-step approach.
Caption: Inhibition of the RET signaling pathway by the test compound.
Part 4: Conclusion and Future Directions
This guide has outlined a comprehensive, tiered strategy for elucidating the bioactivity profile of the novel compound this compound. By progressing from broad phenotypic screens to specific, mechanistic assays, researchers can build a robust data package that defines the compound's therapeutic potential.
Successful identification of a primary molecular target, such as a protein kinase, would trigger the next phase of drug discovery:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and selectivity.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease.
-
ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.
This systematic approach ensures that resources are deployed efficiently and that the resulting bioactivity profile is both accurate and actionable for drug development professionals.
References
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Czarnecka, K., et al. (2021). New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. Scientific Reports. Available at: [Link]
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López, S. N., et al. (2004). Benzoic Acid Derivatives from Piper Species and Their Fungitoxic Activity against Cladosporium cladosporioides and C. sphaerospermum. Journal of Natural Products. Available at: [Link]
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AA Blocks. 4-(6-CHLORO-PYRIDIN-2-YL)-3-METHYL-BENZOIC ACID. AA Blocks Website. Available at: [Link]
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PubMed. Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. National Library of Medicine. Available at: [Link]
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Guedes, J. V. C., et al. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]
- Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
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Hu, Y., et al. (2016). Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Vlase, L., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]
- PatSnap. Method for synthesizing 3,5-dichlorobenzoic acid.
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Blake, J. F., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
- Google Patents. Synthesis method of 5-bromo-2-chloro benzoic acid.
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Miao, M., & Xiang, Y. (2020). Pharmacological advances of the chlorogenic acids family: current insights and future research directions. Frontiers in Pharmacology. Available at: [Link]
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Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c]n[6][7]aphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Patel, P. J., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal. Available at: [Link]
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Ye, C., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. Available at: [Link]
- Google Patents. An improved process for the preparation of ibrutinib.
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Zhu, G. D., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry. Available at: [Link]
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PubChem. 5-Cyclopropyl-2-[[6-phenyl-5-(trifluoromethyl)pyridin-3-yl]amino]benzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Methodological & Application
Scalable synthesis of 3-(5-Chloro-pyridin-2-yloxy)-benzoic acid for lab research
Application Note & Protocol
Topic: Scalable Laboratory Synthesis of 3-(5-Chloro-pyridin-2-yloxy)-benzoic acid
Abstract
This document provides a comprehensive and scalable protocol for the synthesis of this compound, a key building block in pharmaceutical research and drug development. The synthesis is achieved via a copper-catalyzed Ullmann condensation, a robust and widely applicable method for the formation of diaryl ethers.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis. We delve into the causality behind experimental choices, provide a self-validating protocol with integrated safety and purification procedures, and ground all claims in authoritative references.
Introduction and Scientific Rationale
This compound is a diaryl ether derivative. The diaryl ether motif is a prevalent structural unit in numerous biologically active compounds and functional materials.[3][4] The synthesis of this specific molecule involves the formation of an aryl-oxygen bond between a substituted pyridine and a benzoic acid derivative.
The primary synthetic strategy detailed herein is the Ullmann Condensation , a copper-catalyzed reaction between an aryl halide and a phenol.[1] This method is favored for its reliability and scalability over other methods like palladium-catalyzed couplings, which can be more expensive due to the cost of palladium and specialized phosphine ligands.[3] The reaction couples 3-hydroxybenzoic acid with 2,5-dichloropyridine.
Causality of Reagent Selection:
-
2,5-Dichloropyridine: This serves as the aryl halide. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The chlorine atom at the 2-position is significantly more activated towards substitution than the chlorine at the 5-position due to the ortho-nitrogen atom's electron-withdrawing inductive effect and its ability to stabilize the negative charge in the reaction intermediate. This provides high regioselectivity for the desired product.
-
3-Hydroxybenzoic acid: This acts as the nucleophile after deprotonation. The hydroxyl group provides the oxygen for the ether linkage, and the benzoic acid moiety is a common feature in pharmacologically active molecules.
-
Copper(I) Catalyst: The Ullmann condensation is traditionally catalyzed by copper.[1][2] A Cu(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), is typically effective.[3] The catalyst facilitates the coupling by forming a copper phenoxide species, which then undergoes oxidative addition with the aryl halide.[2]
-
Base: A base is required to deprotonate the phenolic hydroxyl group of 3-hydroxybenzoic acid, forming the active phenoxide nucleophile. A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used.[3]
-
Solvent: A high-boiling, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is ideal.[4] These solvents can dissolve the reactants and reagents and can withstand the high temperatures often required for Ullmann reactions.[2][5]
Reaction Mechanism: The Ullmann Condensation
The Ullmann condensation for diaryl ether synthesis is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[2]
-
Formation of Copper Phenoxide: The base deprotonates the phenol (3-hydroxybenzoic acid) to form a phenoxide. This phenoxide then reacts with the Cu(I) catalyst to generate a copper(I) phenoxide species.
-
Oxidative Addition: The aryl halide (2,5-dichloropyridine) undergoes oxidative addition to the copper(I) phenoxide. This step involves the insertion of the copper into the carbon-halogen bond, forming a Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate is unstable and rapidly undergoes reductive elimination. This step forms the new C-O bond of the diaryl ether product and regenerates the Cu(I) catalyst, allowing the cycle to continue.
Caption: Catalytic cycle of the Ullmann condensation.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis, which can be readily scaled up or down as needed.
3.1. Materials and Equipment
| Material | Supplier | CAS No. | Formula | MW ( g/mol ) |
| 2,5-Dichloropyridine | Sigma-Aldrich | 16110-09-1 | C₅H₃Cl₂N | 147.99 |
| 3-Hydroxybenzoic acid | Acros Organics | 99-06-9 | C₇H₆O₃ | 138.12 |
| Copper(I) Iodide (CuI) | Strem Chemicals | 7681-65-4 | CuI | 190.45 |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | 584-08-7 | K₂CO₃ | 138.21 |
| N,N-Dimethylformamide (DMF) | EMD Millipore | 68-12-2 | C₃H₇NO | 73.09 |
| Ethyl Acetate | VWR | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hydrochloric Acid (HCl), 2M | J.T. Baker | 7647-01-0 | HCl | 36.46 |
| Deionized Water | - | 7732-18-5 | H₂O | 18.02 |
| Anhydrous Magnesium Sulfate | BDH | 7487-88-9 | MgSO₄ | 120.37 |
Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet adapter, thermometer, separatory funnel, Büchner funnel, vacuum filtration apparatus.
3.2. Reagent Quantities
| Compound | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2,5-Dichloropyridine | 147.99 | 1.48 g | 10.0 | 1.0 |
| 3-Hydroxybenzoic acid | 138.12 | 1.52 g | 11.0 | 1.1 |
| Copper(I) Iodide | 190.45 | 0.19 g | 1.0 | 0.1 |
| Potassium Carbonate | 138.21 | 2.76 g | 20.0 | 2.0 |
| DMF | 73.09 | 30 mL | - | - |
3.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a thermometer. Flame-dry the glassware under vacuum and allow it to cool under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add 3-hydroxybenzoic acid (1.52 g, 11.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and copper(I) iodide (0.19 g, 1.0 mmol).
-
Solvent and Reactant Addition: Add 30 mL of anhydrous DMF to the flask, followed by 2,5-dichloropyridine (1.48 g, 10.0 mmol).
-
Reaction Execution: Heat the reaction mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere. The mixture will typically turn a dark brown or green color.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes with 1% acetic acid). The reaction is typically complete within 12-24 hours.
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 150 mL of deionized water.
-
Acidify the aqueous mixture to a pH of ~2-3 by slowly adding 2M HCl. A precipitate should form.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification:
-
Purify the crude solid by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Expected Yield: 65-80%.
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Safety and Hazard Information
All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
| Compound | GHS Pictograms | Hazard Statements | Precautionary Measures |
| 2,5-Dichloropyridine | GHS07 | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] | P261: Avoid breathing dust.[6][7] P280: Wear protective gloves/eye protection.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| 3-Hydroxybenzoic acid | GHS07 | H302: Harmful if swallowed.[8] H315: Causes skin irritation.[8][9] H319: Causes serious eye irritation.[8][9] | P264: Wash skin thoroughly after handling.[9] P270: Do not eat, drink or smoke when using this product.[9] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| N,N-Dimethylformamide (DMF) | GHS07, GHS08 | H312+H332: Harmful in contact with skin or if inhaled. H319: Causes serious eye irritation. H360D: May damage the unborn child. | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection. |
| Copper(I) Iodide | GHS07, GHS09 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Insufficient temperature. 4. Ineffective base. | 1. Use fresh, high-purity CuI. 2. Ensure all glassware is dry and use anhydrous solvent. 3. Confirm reaction temperature is 120-130 °C. 4. Use freshly ground K₂CO₃ or switch to Cs₂CO₃. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Reaction time too long. | 1. Maintain the temperature strictly within the recommended range. 2. Stop the reaction once TLC indicates consumption of the limiting reagent. |
| Difficulty in Purification | 1. Product is oily or does not crystallize. 2. Persistent colored impurities. | 1. If recrystallization fails, attempt column chromatography (silica gel, ethyl acetate/hexanes/acetic acid). 2. Treat the crude product solution in ethyl acetate with activated charcoal before final filtration and concentration. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By employing a copper-catalyzed Ullmann condensation, this procedure offers high regioselectivity and good yields. The detailed step-by-step instructions, coupled with mechanistic insights and safety protocols, are intended to enable researchers to confidently reproduce this synthesis in a laboratory setting.
References
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Ullmann Condensation. SynArchive. [Link]
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
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Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%. Cole-Parmer. [Link]
-
3-HYDROXY BENZOIC ACID MSDS CAS-No. Loba Chemie. [Link]
-
The Ullmann Ether Condensation. ResearchGate. [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]
-
2,5-Dichloropyridine. DC Fine Chemicals. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. echemi.com [echemi.com]
- 8. lobachemie.com [lobachemie.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Introduction: Strategic Synthesis of a Key Pharmaceutical Building Block
An In-Depth Guide to the Synthesis of 3-(5-Chloro-pyridin-2-yloxy)-benzoic acid Intermediates
This compound is a crucial scaffold in modern medicinal chemistry, serving as a key building block for a variety of pharmacologically active agents. Its structure, featuring a diaryl ether linkage between a chlorinated pyridine and a benzoic acid moiety, allows for diverse functionalization and interaction with biological targets. The efficient synthesis of this molecule is paramount for drug discovery and development programs.
This guide provides a detailed, scientifically-grounded overview of the preparation of the essential intermediates required for the synthesis of the title compound. The synthetic strategy hinges on a convergent approach: the individual synthesis of two key building blocks, followed by their coupling to form the diaryl ether core. The primary intermediates are:
-
2,5-Dichloropyridine : The electrophilic pyridine component.
-
Methyl 3-Hydroxybenzoate : The nucleophilic phenolic component, with the carboxylic acid temporarily protected as a methyl ester.
This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering troubleshooting insights and authoritative references to support the described protocols.
Part 1: Preparation of Intermediate A: 2,5-Dichloropyridine
2,5-Dichloropyridine is a pivotal heterocyclic intermediate whose substitution pattern is essential for the final product structure.[1] While several synthetic routes exist, including the chlorination of 2-chloropyridine or synthesis from 2,5-dibromopyridine, a common and reliable method starts from 2,5-dihydroxypyridine, leveraging a robust chlorinating agent like phosphorus oxychloride (POCl₃).[2][3] An alternative green chemistry approach starts from maleic diester.[4]
Workflow for 2,5-Dichloropyridine Synthesis
Caption: Workflow for the synthesis and purification of 2,5-Dichloropyridine.
Experimental Protocol: Synthesis from 2,5-Dihydroxypyridine
This protocol is based on the established chlorination reaction using phosphorus oxychloride.[2]
-
Reaction Setup : In a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge phosphorus oxychloride (200 g) and 2,5-dihydroxypyridine (22.0 g, 0.2 mol).
-
Reaction : Vigorously stir the mixture and heat to 145°C. Maintain this temperature for 4 hours to ensure the reaction proceeds to completion.[2]
-
Work-up :
-
After the reaction is complete, cool the mixture and recover the excess phosphorus oxychloride via distillation under reduced pressure.
-
Carefully quench the reaction residue by slowly adding it to a beaker of crushed ice.
-
Neutralize the resulting acidic solution to a pH of 7-9 using a 40% aqueous sodium hydroxide solution. This step is critical to precipitate the product.[2]
-
Extract the product from the aqueous slurry three times with dichloromethane (50 g each time).
-
Combine the organic phases and wash with saturated brine (30 g).
-
-
Isolation and Purification :
-
Dry the organic phase over anhydrous sodium sulfate (5 g).
-
Remove the solvent by rotary evaporation to yield crude 2,5-dichloropyridine.
-
For high-purity material, dissolve the crude product in a minimal amount of a hot isopropanol/water mixture (15:85 v/v). Allow the solution to cool slowly to effect fractional crystallization, which effectively separates the desired 2,5-isomer from the common 2,3-dichloropyridine byproduct.[5]
-
Collect the crystals by vacuum filtration and dry to obtain pure 2,5-dichloropyridine.
-
Troubleshooting & Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction temperature (145°C) and time (4 hours) are strictly maintained. Use a sufficient molar excess of POCl₃ (e.g., a 1:10 ratio of dihydroxypyridine to POCl₃).[2] |
| Losses during work-up. | Carefully adjust the pH to 7-9 during neutralization to maximize precipitation. Perform multiple extractions with dichloromethane to ensure complete recovery.[2] | |
| Isomer Contamination | Inherent to some synthetic routes (e.g., from 2-chloropyridine). | Employ efficient fractional crystallization. The use of an isopropanol/water (15:85) solvent system is proven effective for separating 2,5- and 2,3-dichloropyridine isomers.[2][5] |
Part 2: Preparation of Intermediate B: Methyl 3-Hydroxybenzoate
To prevent unwanted side reactions during the subsequent coupling step, the carboxylic acid of 3-hydroxybenzoic acid must be protected. Esterification is a common and effective protection strategy. The synthesis of methyl 3-hydroxybenzoate is typically achieved via Fischer esterification, a straightforward acid-catalyzed reaction between the carboxylic acid and an excess of alcohol (methanol).[6]
Experimental Protocol: Fischer Esterification
This protocol is adapted from standard methodologies for the synthesis of hydroxybenzoic acid esters.[6][7]
-
Reaction Setup : To a round-bottom flask, add 3-hydroxybenzoic acid (13.8 g, 0.1 mol) and methanol (96.1 g, 3.0 mol).
-
Catalyst Addition : Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (2 mL) as the catalyst.
-
Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C). Monitor the reaction progress using thin-layer chromatography (TLC) until the starting benzoic acid is consumed (typically 6-8 hours).[7]
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a 5% aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid, followed by a wash with saturated brine (50 mL).[6]
-
-
Isolation :
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution in a vacuum to yield the crude methyl 3-hydroxybenzoate. The product can be further purified by column chromatography if necessary.
-
Part 3: Coupling of Intermediates and Final Hydrolysis
The core of the synthesis is the formation of the diaryl ether bond. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this step, the phenoxide of methyl 3-hydroxybenzoate, generated in situ by a base, acts as the nucleophile. It attacks the electron-deficient pyridine ring of 2,5-dichloropyridine at the C2 position, displacing the chloride leaving group. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex).[8][9] An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann condensation.[10][11]
Overall Synthetic Pathway
Caption: Convergent synthesis of the final product via SNAr coupling and hydrolysis.
Experimental Protocol: SNAr Coupling and Saponification
-
Coupling Reaction :
-
To a flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-hydroxybenzoate (15.2 g, 0.1 mol), 2,5-dichloropyridine (14.8 g, 0.1 mol), and anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Add a polar aprotic solvent such as dimethylformamide (DMF) (150 mL).
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring by TLC for the disappearance of starting materials.
-
After completion, cool the mixture and pour it into ice water (500 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude methyl 3-(5-chloro-pyridin-2-yloxy)-benzoate.
-
-
Saponification (Ester Hydrolysis) :
-
Dissolve the crude ester from the previous step in a mixture of methanol (100 mL) and 10% aqueous sodium hydroxide (100 mL).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the solution and remove the methanol by rotary evaporation.
-
Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid. This will precipitate the final product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield this compound.
-
Data Summary
The following table summarizes typical reagents and expected outcomes for the synthetic sequence. Actual yields may vary based on experimental conditions and scale.
| Step | Starting Materials | Key Reagents | Solvent | Typical Yield | Purity |
| 1 | 2,5-Dihydroxypyridine | Phosphorus Oxychloride (POCl₃) | None (POCl₃ is reagent & solvent) | 60-75% | >98% (after crystallization) |
| 2 | 3-Hydroxybenzoic Acid | Methanol, Sulfuric Acid (cat.) | Methanol | 85-95% | >97% |
| 3 | Intermediates 1 & 2 | Potassium Carbonate (K₂CO₃) | DMF | 70-85% (for both steps) | >99% (after precipitation) |
References
- Technical Support Center: 2,5-Dichloropyridine Synthesis - Benchchem.
- 2,5-Dichloropyridine | 16110-09-1 - ChemicalBook.
- The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Synthesis of 2,5-Dichloropyridine - Benchchem.
- Simple preparation method of 2, 5-dichloropyridine - Google P
- Some Esters of 3,5-Dihydroxybenzoic Acid - Journal of the American Chemical Society.
- Process for the preparation of 3-hydroxybenzoic acid - Google P
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry.
- 3-Hydroxybenzoic Acid: Properties, Production And Uses - Chemcess.
- Preparation of isomer-free 2,5-dichloro-pyridine - Google P
- Literature review on hydroxybenzoic acid esters - Benchchem.
- Ullmann condens
- Nucleophilic Arom
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
- Ullmann Reaction - Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- nucleophilic arom
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,5-Dichloropyridine | 16110-09-1 [chemicalbook.com]
- 4. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]
- 5. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
Reaction conditions for esterification of 3-(5-Chloro-pyridin-2-yloxy)-benzoic acid
An Application Guide to the Esterification of 3-(5-Chloro-pyridin-2-yloxy)-benzoic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the esterification of this compound. Esters of this scaffold are of significant interest in medicinal chemistry and materials science. This document moves beyond simple procedural lists to explain the chemical rationale behind methodological choices, ensuring both reproducibility and the flexibility to adapt protocols to specific needs. We will explore several robust esterification strategies, from classic acid catalysis to milder, modern coupling reactions, providing detailed, step-by-step instructions for each.
Introduction and Structural Analysis
This compound is a molecule featuring a confluence of functional groups that dictate its reactivity and handling. The primary site for derivatization is the carboxylic acid. However, the molecule's other features—a pyridine ring, an ether linkage, and a chloro-substituent—must be considered when selecting an appropriate synthetic strategy.
-
Carboxylic Acid: The target for esterification. Its reactivity can be enhanced by protonation of the carbonyl oxygen or by conversion to a more active intermediate (e.g., an acylisourea, mixed anhydride, or acyl chloride).
-
Pyridine Ring: The lone pair of electrons on the pyridine nitrogen atom imparts basicity. In strongly acidic conditions, such as those used in Fischer esterification, this nitrogen can be protonated, forming a pyridinium salt. This may alter the molecule's solubility and potentially impact the reactivity of the carboxylic acid.
-
Aryl-Ether Linkage and Chloro Substituent: These groups are generally stable under most esterification conditions but could be susceptible to nucleophilic aromatic substitution under harsh basic or high-temperature conditions, which are generally avoided in the methods discussed.
The selection of an esterification method is therefore a balance between reaction efficiency and the preservation of the molecule's structural integrity.
Strategic Overview of Esterification Methodologies
The conversion of a carboxylic acid to an ester can be accomplished through numerous pathways. The choice depends on the nature of the alcohol, the scale of the reaction, and the sensitivity of the starting material. Below is a comparative analysis of three primary methods suitable for this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing pH Stability of 3-(5-Chloro-pyridin-2-yloxy)-benzoic acid
Welcome to the Technical Support Hub. This guide is engineered for researchers encountering stability or solubility challenges with 3-(5-Chloro-pyridin-2-yloxy)-benzoic acid (CAS: 51362-30-2).[1] Unlike generic safety data sheets, this document focuses on the physicochemical behavior of the molecule in solution, specifically how pH governs its thermodynamic stability and solubility.
Executive Summary: The Physicochemical Profile
To troubleshoot effectively, you must understand the molecule's "personality" in solution:
-
Core Identity: A weak acid (Benzoic acid derivative).[1]
-
Dominant pKa: ~3.8 – 4.0 (Carboxylic acid moiety).[1]
-
Secondary pKa: < 2.0 (Pyridine nitrogen).[1] Note: The electron-withdrawing 2-yloxy linkage significantly suppresses the basicity of the pyridine ring, rendering it unprotonated at physiological pH.
-
The Challenge: This compound exhibits a pH-dependent solubility profile .[1] The primary "stability" failure reported by users is not chemical degradation, but physical precipitation when stock solutions are diluted into buffers below pH 4.5.[1]
Module 1: Physical Stability (Solubility & Precipitation)[1]
Issue: "My clear stock solution turns cloudy or precipitates upon dilution into media."
The Mechanism: As a weak acid, this compound exists in two forms:[1]
-
Unionized (HA): Predominant at pH < pKa.[1] Low aqueous solubility (Hydrophobic).[1]
-
Ionized (A⁻): Predominant at pH > pKa.[1] High aqueous solubility (Hydrophilic).[1]
According to the Henderson-Hasselbalch equation , if the pH of your final solution drops near or below the pKa (~3.8), the equilibrium shifts toward the insoluble unionized form, causing immediate precipitation.
Troubleshooting Protocol: The "Safe Zone" Determination
Use this workflow to determine the stability window for your specific concentration.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution in 100% DMSO.
-
Buffer Panel: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to 8.0 (0.5 pH increments).
-
Spike & Incubate: Dilute the stock 1:100 into each buffer (Final: 100 µM, 1% DMSO). Shake for 24 hours at 25°C.
-
Filtration: Filter samples using a 0.22 µm PVDF membrane (low binding).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Plotting: Graph Solubility (
) vs. pH.
Data Interpretation:
-
Safe Zone: pH > 5.0 (Typically >95% recovery).[1]
-
Danger Zone: pH 3.5 – 4.5 (Metastable; risk of slow crystallization).[1]
-
Failure Zone: pH < 3.5 (Immediate precipitation).[1]
Module 2: Chemical Stability (Degradation Pathways)
Issue: "I see extra peaks on my HPLC chromatogram after 48 hours."
The Mechanism: While the ether linkage (C-O-C) is generally robust, the pyridine ring and the carboxylic acid are susceptible to specific stressors.
-
Oxidative Stress (N-Oxidation): The pyridine nitrogen can undergo oxidation to form an N-oxide, particularly in the presence of peroxides or under intense light.[1]
-
Decarboxylation: Rare, but possible under high thermal stress (>60°C) in strongly acidic environments.[1]
-
Hydrolysis: The ether linkage is resistant to hydrolysis under standard physiological conditions (pH 1–9).[1]
Visualization: Stability & Troubleshooting Workflow
Figure 1: Diagnostic logic tree for distinguishing between solubility failures (physical) and degradation (chemical).[1]
Module 3: Formulation & Buffer Compatibility
To maintain stability over long-term storage or during assays, correct buffer selection is critical.[1]
Recommended Buffer Systems:
| pH Range | Buffer System | Compatibility Rating | Notes |
| pH 1.2 - 3.0 | HCl / KCl | Low | High risk of precipitation.[1] Use only if measuring intrinsic solubility.[1] |
| pH 4.0 - 5.5 | Acetate | Medium | Use caution.[1] pH is near pKa.[1][2][3] Keep concentration low (<50 µM).[1] |
| pH 6.0 - 8.0 | Phosphate (PBS) | High | Excellent solubility (Ionized form).[1] Ideal for biological assays.[1] |
| pH 7.0 - 9.0 | Tris-HCl | High | Good stability.[1] Avoid if primary amines interfere with your specific assay.[1] |
Advanced Solubilization (Co-solvent Strategy): If you must work at a lower pH where the compound is unstable, use a dielectric constant modifier to suppress precipitation.[1]
-
Protocol: Add 5-10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .
-
Why? Cyclodextrins encapsulate the hydrophobic chloropyridine tail, maintaining solubility even when the carboxylate is protonated.
Frequently Asked Questions (FAQ)
Q1: Can I autoclave solutions of this compound? A: We recommend sterile filtration (0.22 µm) instead of autoclaving.[1] While the ether bond is thermally stable, the combination of high heat (121°C) and potential pH shifts during autoclaving can induce decarboxylation or interaction with metal ions in the glass.
Q2: Is the compound light-sensitive? A: Yes, pyridine derivatives can be photosensitive (Type II photo-oxidation).[1]
-
Recommendation: Store solid powder and solutions in amber vials. Wrap clear vessels in foil during long incubations.
Q3: Why does my DMSO stock freeze at room temperature? A: DMSO freezes at 19°C.[1] This is normal.
-
Warning: Repeated freeze-thaw cycles can introduce moisture, which may cause the compound to precipitate inside the DMSO stock over time.[1] Aliquot your stocks to single-use vials.
Q4: I need to use this in a cell-based assay at pH 7.4. What is the max concentration? A: At pH 7.4, the compound is fully ionized.[1] Solubility is generally high (>1 mM).[1] However, toxicity from the DMSO vehicle usually limits the concentration before the compound's solubility does. Ensure final DMSO is <0.5%.[1]
References
-
Avdeef, A. (2003).[1][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa/Solubility relationships).
-
International Conference on Harmonisation (ICH). (2003).[1][4][5] Stability Testing of New Drug Substances and Products Q1A(R2).
-
PubChem. (2025).[1][6][7][8] Compound Summary: 3-(pyridin-2-yloxy)benzoic acid derivatives. National Library of Medicine.[1] [1]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. ikev.org [ikev.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(Pyridin-2-yloxy)benzoic acid | C12H9NO3 | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
Resolving solubility issues with 3-(5-Chloro-pyridin-2-yloxy)-benzoic acid in aqueous media
Introduction
Welcome to the technical support guide for 3-(5-Chloro-pyridin-2-yloxy)-benzoic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. As a molecule possessing both an acidic carboxylic acid group and a weakly basic pyridine ring, its solubility behavior is highly dependent on pH and the solvent system employed. This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you achieve successful solubilization for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: Why is this compound poorly soluble in neutral water?
A: The limited aqueous solubility of this compound at neutral pH is due to its molecular structure. It contains a significant hydrophobic region, comprising the chloropyridine and phenyl rings. While the carboxylic acid group can participate in hydrogen bonding, its contribution is not sufficient to overcome the hydrophobicity of the overall molecule in its neutral, protonated state.[1] For a carboxylic acid to be readily soluble, the hydrophilic character of the carboxyl group must be dominant over a smaller hydrophobic alkyl or aryl group.[1]
Q2: What is the best organic solvent to use for an initial stock solution?
A: For a high-concentration stock solution, polar aprotic solvents are recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for solubilizing this compound.[2][3] These solvents are highly polar and can effectively solvate the molecule. For applications where these solvents are not suitable, alcohols such as ethanol may also be used, though the achievable concentration might be lower.
Q3: I prepared a stock solution in DMSO, but the compound crashed out when I diluted it into my aqueous buffer (e.g., PBS pH 7.4). What happened?
A: This is a common phenomenon known as solvent-shift precipitation. The compound is highly soluble in 100% DMSO, but when this stock is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. The polarity of the solvent system increases dramatically, reducing its capacity to keep the hydrophobic compound dissolved, thus causing it to precipitate.[4] The Troubleshooting Guide in Part 2 provides detailed strategies to overcome this issue.
Q4: Can I heat the solution to improve solubility?
A: Gentle heating can be used as a method to increase the rate of dissolution. However, it is crucial to be cautious. Prolonged exposure to high temperatures can potentially lead to degradation of the compound. Furthermore, this method often creates a supersaturated solution, and the compound may precipitate out as the solution cools to room temperature. This approach is generally not recommended for preparing stable stock solutions without additional solubility-enhancing techniques.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured, question-and-answer guide to resolving more complex solubility challenges.
Issue 1: Precipitation Upon Dilution of Organic Stock Solutions
Q: How can I prevent my compound from precipitating when I dilute my DMSO stock into an aqueous medium?
A: You have several strategies to address this. The optimal approach depends on the tolerance of your specific experimental system (e.g., cell culture, enzyme assay) to pH changes or the presence of co-solvents.
Explanation: The core of the problem is the drastic change in solvent polarity. To maintain solubility, you must either make the compound itself more hydrophilic or make the final solvent system more accommodating.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Preparing a Purely Aqueous Solution
Q: My experiment cannot tolerate any organic co-solvents. How can I prepare a stable, aqueous stock of this compound?
A: The most effective method is to use pH adjustment to ionize the molecule, which dramatically increases its aqueous solubility.[][6]
Scientific Principle: this compound is an ionizable molecule. The carboxylic acid group (-COOH) can be deprotonated by a base to form a highly water-soluble carboxylate salt (-COO⁻ Na⁺). The Henderson-Hasselbalch equation dictates that the solubility of a weak acid increases as the pH of the solution rises above its pKa.[7] By raising the pH, you convert the poorly soluble neutral form into the highly soluble anionic form.
Caption: Effect of pH on the ionization and solubility state.
To achieve this, you will prepare a stock solution by adding a stoichiometric equivalent (or slight excess) of a base like sodium hydroxide (NaOH). See Protocol 2 for a detailed, step-by-step guide.
Q: What is the target pH for complete solubilization?
A: A good rule of thumb is to adjust the final pH to be at least 1.5 to 2 units above the pKa of the carboxylic acid. The pKa of the structurally similar 3-chlorobenzoic acid is approximately 3.82.[8] Therefore, a final pH of 6.0 or higher should be sufficient to ensure the vast majority of the compound is in its soluble, deprotonated form. It is always best to empirically determine the optimal pH for your desired concentration.
Part 3: Experimental Data & Protocols
Table 1: Qualitative Solubility Profile
| Solvent | Solubility | Notes |
| Water (pH 7) | Practically Insoluble | Forms a suspension. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Practically Insoluble | Forms a suspension. |
| 0.1 M NaOH | Soluble | Forms the sodium salt. Solution should be clear. |
| 0.1 M HCl | Practically Insoluble | Compound remains in its protonated, poorly soluble form. |
| DMSO | Highly Soluble | Recommended for high-concentration master stocks. |
| DMF | Highly Soluble | Alternative to DMSO. |
| Ethanol (95%) | Soluble | Lower concentrations achievable compared to DMSO. |
| Methanol | Soluble | Similar to ethanol. |
Protocol 1: Preparation of a High-Concentration Stock in an Organic Co-Solvent
Objective: To prepare a 50 mM stock solution in DMSO.
Materials:
-
This compound (MW: 263.67 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
Calibrated micropipettes
-
Sterile microcentrifuge tube or vial
Procedure:
-
Calculate Mass: To prepare 1 mL of a 50 mM stock, you need:
-
0.050 mol/L * 0.001 L * 263.67 g/mol = 0.01318 g = 13.18 mg
-
-
Weigh Compound: Accurately weigh approximately 13.2 mg of the compound and place it into a sterile vial. Record the exact mass.
-
Add Solvent: Based on the exact mass, calculate the precise volume of DMSO to add. For example, if you weighed 13.50 mg:
-
Volume (L) = (0.01350 g / 263.67 g/mol) / 0.050 mol/L = 0.001024 L = 1024 µL
-
Add 1024 µL of anhydrous DMSO to the vial.
-
-
Dissolve: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but ensure the solution is clear at room temperature.
-
Store: Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Preparation of an Aqueous Stock Solution via pH Adjustment
Objective: To prepare a 10 mM aqueous stock solution using Sodium Hydroxide.
Materials:
-
This compound (MW: 263.67 g/mol )
-
1.0 M NaOH solution
-
0.1 M NaOH solution
-
High-purity water (e.g., Milli-Q®)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flask
Procedure:
-
Weigh Compound: Weigh 26.37 mg of the compound and place it into a beaker or flask with a stir bar.
-
Add Water: Add approximately 8 mL of high-purity water. The compound will not dissolve and will form a slurry.
-
Initial Base Addition: While stirring, add one molar equivalent of 1.0 M NaOH.
-
Moles of acid = 0.02637 g / 263.67 g/mol = 0.0001 mol
-
Volume of 1.0 M NaOH = 0.0001 mol / 1.0 mol/L = 0.0001 L = 100 µL
-
Add 100 µL of 1.0 M NaOH to the slurry. Most of the solid should dissolve.
-
-
pH Adjustment: Place the pH probe into the solution. Slowly add 0.1 M NaOH dropwise until the remaining solid dissolves and the pH stabilizes at your target value (e.g., pH 7.5 - 8.0). Ensure the solution is completely clear.
-
Final Volume: Carefully transfer the clear solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of water and add the rinsing to the flask. Bring the final volume to exactly 10 mL with high-purity water.
-
Verify & Store: Verify the final pH. The solution is now a 10 mM stock of the sodium salt of this compound. Filter-sterilize if necessary and store at 4°C for short-term use or -20°C for long-term storage.
References
- Unknown. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- ManTech Publications. (n.d.). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- YouTube. (2021, April 10). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids.
- Unknown. (2026, January 7). pH adjustment: Significance and symbolism.
- Unknown. (n.d.). pH Adjustment and Neutralization, the basics.
- Unknown. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
- ResearchGate. (2014, September 1). Pyridine as a compound solvent - any thoughts?.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, March 19). CO-SOLVENCY.
- PubChem. (n.d.). 3-Chlorobenzoic Acid.
Sources
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Thermal stability and degradation products of 3-(5-Chloro-pyridin-2-yloxy)-benzoic acid
Welcome to the technical support center for 3-(5-Chloro-pyridin-2-yloxy)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments related to the thermal stability and degradation of this compound. Our goal is to equip you with the necessary information to anticipate challenges, interpret results, and ensure the integrity of your experimental outcomes.
Introduction to Thermal Stability Analysis
The thermal stability of an active pharmaceutical ingredient (API) like this compound is a critical parameter that influences its safety, efficacy, and shelf-life.[1][2] Forced degradation studies, where the compound is exposed to stress conditions such as heat, are essential to identify potential degradation products and establish degradation pathways.[3] This knowledge is fundamental for developing stable formulations and robust analytical methods.[1]
The structure of this compound, featuring a chloro-substituted pyridine ring linked to a benzoic acid moiety via an ether bond, presents several potential sites for thermal degradation. Understanding these potential liabilities is key to designing and interpreting stability studies.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the thermal analysis of this compound.
Q1: What are the primary analytical techniques to assess the thermal stability of this compound?
A1: A multi-technique approach is recommended for a comprehensive thermal stability assessment. The industry-standard methods include:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature, providing information on the onset of decomposition and the presence of volatile components.[4]
-
Differential Scanning Calorimetry (DSC): DSC detects heat flow differences between a sample and a reference as a function of temperature. It is used to determine melting point, phase transitions, and decomposition enthalpies.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for separating and quantifying the parent compound and its degradation products. A stability-indicating HPLC method should be developed and validated.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify the structures of unknown degradation products by providing mass information.
Q2: What are the likely degradation pathways for this compound under thermal stress?
A2: Based on the chemical structure, several degradation pathways can be hypothesized:
-
Decarboxylation: The benzoic acid moiety may undergo decarboxylation at elevated temperatures, leading to the loss of carbon dioxide and the formation of 5-chloro-2-phenoxypyridine. The thermal decomposition of benzoic acid and its derivatives often involves decarboxylation.[6][7][8][9]
-
Ether Bond Cleavage: The ether linkage between the pyridine and benzene rings could be a point of scission, potentially forming 5-chloropyridin-2-ol and 3-hydroxybenzoic acid or other related products.
-
Pyridine Ring Opening: At higher temperatures, the pyridine ring itself can undergo complex decomposition reactions, potentially leading to the formation of smaller volatile molecules.[10][11][12]
-
Dechlorination: The chloro-substituent on the pyridine ring could potentially be removed under certain conditions, although this is generally less common in simple thermal degradation without a catalyst.
Q3: At what temperature should I start my thermal stability studies?
A3: It is advisable to begin with a survey experiment using TGA to determine the onset temperature of decomposition.[4] This will give you a temperature range for subsequent isothermal or stress studies. For forced degradation studies, the goal is to achieve 5-20% degradation of the drug substance.[13] You can start with temperatures such as 50°C, 60°C, and 70°C and monitor the sample over time using a stability-indicating HPLC method.[13]
Q4: How can I confirm the identity of the degradation products?
A4: The most effective way to identify unknown degradation products is through LC-MS. By comparing the mass spectra of the degradation products with the parent compound and considering the likely degradation pathways, you can propose structures. For unambiguous identification, synthesis of the suspected degradation products as reference standards and co-injection in HPLC is the gold standard.
Troubleshooting Guide
This section provides solutions to common problems encountered during the thermal stability analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed in HPLC even at high temperatures. | 1. The compound is highly stable. 2. The duration of the study is too short. 3. The analytical method is not stability-indicating. | 1. Increase the temperature in increments (e.g., 10°C) or prolong the study duration. 2. To validate your HPLC method, perform forced degradation under other conditions (acid, base, oxidation, photolysis) to ensure it can separate degradants from the main peak.[1][3] |
| Multiple, overlapping peaks in the HPLC chromatogram. | 1. Incomplete separation of degradation products. 2. Complex degradation at the chosen temperature. | 1. Optimize the HPLC method: adjust the gradient, change the mobile phase composition, or try a different column chemistry. 2. Reduce the stress temperature to slow down the degradation and potentially form fewer byproducts. |
| TGA shows mass loss at a low temperature (e.g., <100°C). | 1. Presence of residual solvent or moisture. 2. The compound may exist as a hydrate. | 1. Dry the sample under vacuum before TGA analysis. 2. Use techniques like Karl Fischer titration to quantify water content. Correlate the mass loss in TGA with the expected water content of a hydrate. |
| DSC thermogram shows multiple endo- or exothermic events. | 1. The sample may be undergoing phase transitions (polymorphism). 2. The compound might be melting with simultaneous decomposition. | 1. Characterize the solid form of your material using techniques like X-ray powder diffraction (XRPD). 2. Correlate the DSC events with the TGA data. If a mass loss occurs at the same temperature as a DSC event, it indicates decomposition. |
| Inconsistent results between experimental runs. | 1. Inhomogeneous sample. 2. Variation in experimental conditions (e.g., heating rate, atmosphere). | 1. Ensure the sample is properly homogenized before analysis. 2. Maintain consistent experimental parameters for all analyses. For TGA and DSC, the heating rate and gas flow rate are critical. |
Experimental Protocols
Protocol 1: Thermal Stability Assessment using TGA
Objective: To determine the onset temperature of thermal decomposition.
Methodology:
-
Calibrate the TGA instrument for temperature and mass.
-
Accurately weigh 5-10 mg of this compound into a clean TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a suitable upper limit (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition from the resulting TGA curve.
Protocol 2: Forced Thermal Degradation Study
Objective: To generate degradation products for identification and to assess the stability of the compound over time at a specific temperature.
Methodology:
-
Accurately weigh a known amount of this compound into several vials.
-
Place the vials in a calibrated oven at a pre-determined temperature (based on TGA data or preliminary studies).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from the oven and allow it to cool to room temperature.
-
Dissolve the contents of the vial in a suitable solvent to a known concentration.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Quantify the amount of the parent compound remaining and the area of any degradation peaks.
Visualizations
Experimental Workflow for Thermal Stability Analysis
Caption: Workflow for thermal stability assessment.
Hypothesized Thermal Degradation Pathways
Caption: Potential thermal degradation pathways.
References
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Development of forced degradation and stability indic
- Thermal Stability Testing for Pharmaceuticals and Advanced M
- Force Degradation for Pharmaceuticals: A Review - IJSDR.
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Degradation of benzoic acid and its derivatives in subcritical w
- Studies on the Thermal Decomposition of Benzoic Acid and its Deriv
- Theoretical study on the thermal decomposition of pyridine - ResearchG
- The thermal decomposition of benzoic acid - ResearchG
- The gas phase thermal decomposition of Benzoic acid. - Memorial University Research Repository.
- Thermal Analysis of Pharmaceuticals | Henven.
- A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors | Request PDF - ResearchG
- Thermal Analysis in the Pharmaceutical Industry - TA Instruments.
Sources
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- 3. ajpsonline.com [ajpsonline.com]
- 4. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]
- 5. Thermal Analysis of Pharmaceuticals | Henven [cn-henven.com]
- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. memorial.scholaris.ca [memorial.scholaris.ca]
- 10. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
